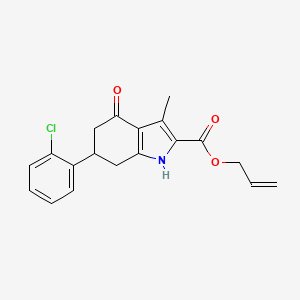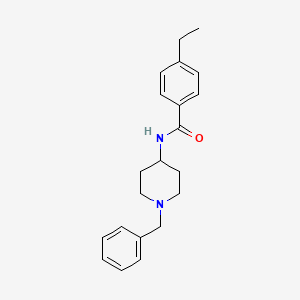
N-cyclopentyl-5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
This compound belongs to a class of chemicals that have garnered interest for their diverse potential applications in various fields, including material science and pharmacology. Its structure is characterized by the presence of a triazole ring, a common motif in many bioactive compounds due to its unique chemical properties and biological relevance.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves a multi-step process, including the creation of the triazole ring through 1,3-dipolar cycloaddition reactions. Such methodologies afford compounds with varying substituents, indicating the versatility of this synthetic route for producing a wide range of triazole-based compounds with different functional groups (Shen et al., 2013).
Molecular Structure Analysis
Triazole compounds' molecular structures are often confirmed using spectroscopic methods such as NMR, IR, MS, and X-ray crystallography. These techniques provide detailed information on the molecular conformation, helping understand the compound's three-dimensional structure and how it might interact with other molecules. The intermolecular and intramolecular hydrogen bonding often plays a significant role in stabilizing these structures (Shen et al., 2013).
Scientific Research Applications
Fluorescent Behavior and Synthesis
Triazole derivatives exhibit significant potential in the development of fluorescent materials. A study by Kamalraj et al. (2008) detailed the one-pot synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, demonstrating their fluorescent behavior. This research highlights the triazole's utility in creating compounds with specific electronic and photophysical properties, potentially useful for sensing, imaging, and material science applications Kamalraj, Senthil, & Kannan, 2008.
Biologically Active Scaffolds
Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates to develop triazole-based scaffolds. Their work underlines the role of triazoles in creating biologically active compounds, which could serve as the basis for developing new therapeutics, specifically peptidomimetics or molecules capable of inhibiting key biological targets such as HSP90 Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015.
Antibacterial and Antifungal Applications
Research conducted by Chauhan and Ram (2019) on triazolopyrimidine derivatives containing an isopropyl group demonstrated these compounds' antibacterial and antifungal activities. Their synthesis and subsequent evaluation underline the potential of triazole derivatives in addressing microbial resistance, paving the way for new antimicrobial agents Chauhan & Ram, 2019.
properties
IUPAC Name |
N-cyclopentyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)17-16(18(23)19-14-8-4-5-9-14)20-21-22(17)15-10-6-7-13(3)11-15/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVEJHOBHQQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)